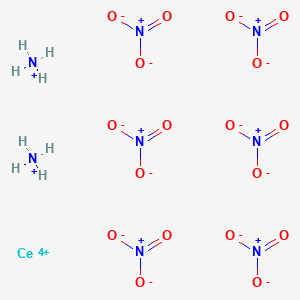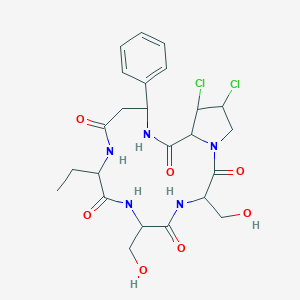
2-chloro-N-(2-chlorobenzyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-chlorobenzyl)isonicotinamide, commonly known as CCBIN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H10Cl2N2O.
Mecanismo De Acción
The mechanism of action of CCBIN involves the inhibition of various enzymes and proteins, including DNA topoisomerase II and I, which are essential for cell proliferation and survival. It has also been shown to modulate the activity of certain signaling pathways, including the MAPK and PI3K/AKT pathways, which play a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
CCBIN has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth and proliferation of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, CCBIN has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CCBIN is its high potency and selectivity towards certain enzymes and proteins, making it a valuable tool for studying various cellular processes. However, its limited solubility in aqueous solutions can pose a challenge for certain experiments, and its potential toxicity at high concentrations should also be taken into consideration.
Direcciones Futuras
There are several potential future directions for the study of CCBIN, including its use in drug development for the treatment of various diseases, including cancer and bacterial infections. Additionally, further research is needed to elucidate its precise mechanism of action and to identify potential drug targets. Its potential use in combination therapies with other drugs is also an area of interest for future research.
Métodos De Síntesis
The synthesis of CCBIN can be achieved through various methods, including the reaction of 2-chlorobenzylamine and isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
CCBIN has been extensively studied for its potential use in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development.
Propiedades
Nombre del producto |
2-chloro-N-(2-chlorobenzyl)isonicotinamide |
|---|---|
Fórmula molecular |
C13H10Cl2N2O |
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
2-chloro-N-[(2-chlorophenyl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-4-2-1-3-10(11)8-17-13(18)9-5-6-16-12(15)7-9/h1-7H,8H2,(H,17,18) |
Clave InChI |
ZDZWFASGJZZPIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)



![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)


